3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid
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Overview
Description
2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a biphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids using the Fmoc group. The Arndt-Eistert protocol is often employed, starting from commercially available N-Fmoc-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the complex sequence of reactions required to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action for 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the synthesis to proceed.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- Methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid
Uniqueness
What sets 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid apart is its unique combination of a biphenyl group and an Fmoc protecting group. This combination provides both stability and reactivity, making it highly valuable in synthetic chemistry.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGGIURIPOBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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